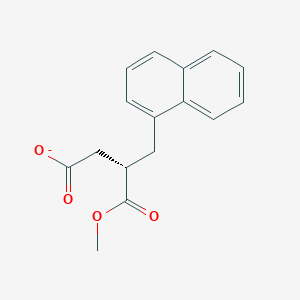![molecular formula C9H12O2 B144263 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane CAS No. 125404-49-1](/img/structure/B144263.png)
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane, also known as DMDN, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMDN is a bicyclic organic compound that contains a spiro ring system and two dioxolane rings. The compound has a unique structure that makes it an interesting subject of research.
Wirkmechanismus
The mechanism of action of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject of research. However, one of the limitations of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane. One potential area of research is the development of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane-based drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane and its potential interactions with other molecules in the body. Additionally, further studies are needed to explore the potential applications of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and environmental science. The compound has anti-inflammatory and analgesic properties and inhibits the activity of COX-2. While 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has several advantages for lab experiments, its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for research on 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane, including the development of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane-based drugs and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is through the reaction of 2,3-dimethylbutadiene with paraformaldehyde in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane is in the field of medicine. Recent studies have shown that 7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
CAS-Nummer |
125404-49-1 |
|---|---|
Produktname |
7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
7,8-dimethylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h1-6H2 |
InChI-Schlüssel |
XQKLTFMBRLLSAQ-UHFFFAOYSA-N |
SMILES |
C=C1CC2(CC1=C)OCCO2 |
Kanonische SMILES |
C=C1CC2(CC1=C)OCCO2 |
Synonyme |
1,4-Dioxaspiro[4.4]nonane, 7,8-bis(methylene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



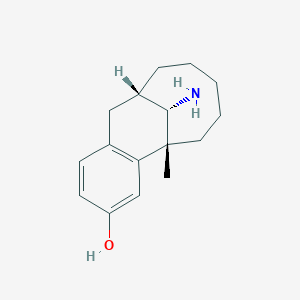
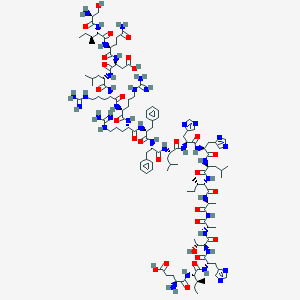
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
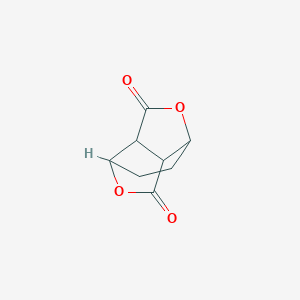
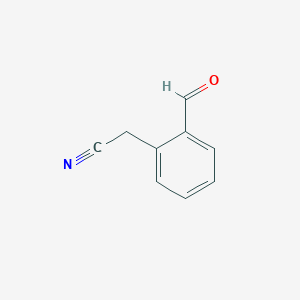
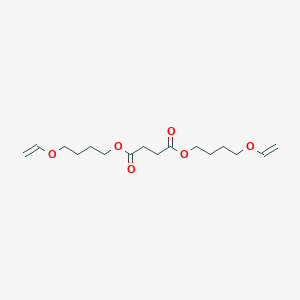
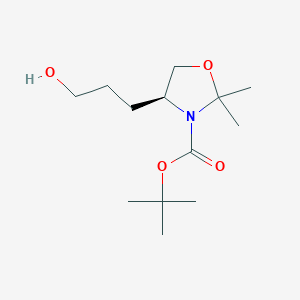
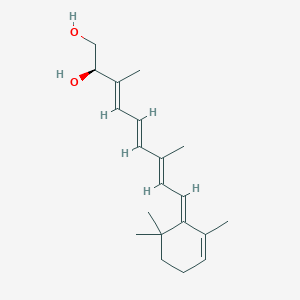
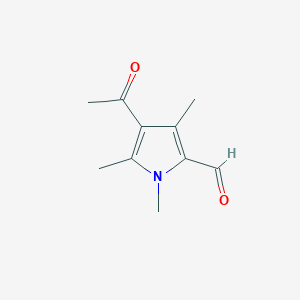
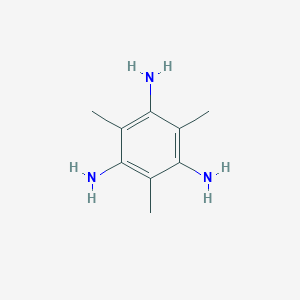
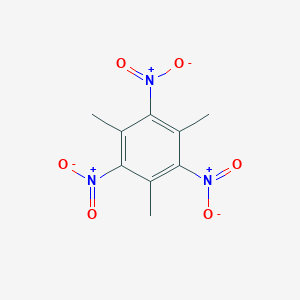
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
